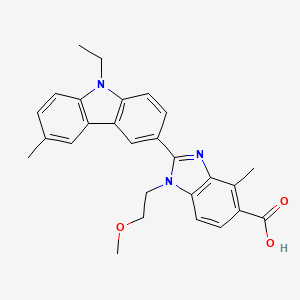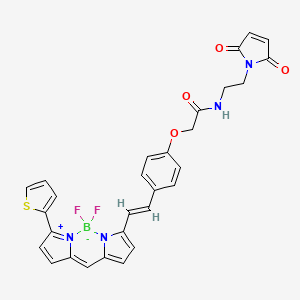
BDP 630/650 maleimide
Overview
Description
BDP 630/650 maleimide is a far red emitting borondipyrromethene based fluorophore for the Cyanine5 channel . It is particularly useful for fluorescence lifetime related measurements . The reactive maleimide moiety allows the dye to attach to thiol groups in biomolecules, especially proteins and peptides .
Molecular Structure Analysis
The molecular formula of BDP 630/650 maleimide is C29H23N4BF2O4S . The exact mass is 572.15 and the molecular weight is 572.39 .Chemical Reactions Analysis
The reactive maleimide group in BDP 630/650 maleimide can react with thiol groups to form thioester bonds . This reaction is typically used for fluorescence lifetime related measurements .Physical And Chemical Properties Analysis
BDP 630/650 maleimide appears as a dark colored solid . It has good solubility in DMF and DMSO . The excitation/absorption maximum is at 628 nm, and the emission maximum is at 642 nm . The fluorescence quantum yield is 0.91 .Scientific Research Applications
1. Use in Polymer Synthesis
BDP 630/650 Maleimide plays a significant role in polymer chemistry, especially in synthesizing high-performance polymers. The use of maleimides, including BDP 630/650 Maleimide, is emphasized for their contributions in creating thermosets with high temperature stability and in click chemistry reactions (Dolci et al., 2016).
2. Application in Bioconjugation
The maleimide group, integral to BDP 630/650 Maleimide, is widely used for the site-selective modification of proteins. Its ability to react with biothiols makes it an ideal choice for bioconjugation, which has applications in developing immunotoxins and antibody-drug conjugates used in cancer therapies (Renault et al., 2018).
3. In Drug Delivery Systems
BDP 630/650 Maleimide is utilized in advanced drug delivery systems. Its stable and reactive nature allows for efficient conjugation with thiol groups, enhancing drug delivery efficiency in both in vitro and in vivo settings. This modification has been shown to improve the physical characteristics of liposomes used in drug delivery without increasing cytotoxicity (Li & Takeoka, 2013).
4. In Fluorescence Detection
The compound's application extends to the field of fluorescence detection. BDP 630/650 Maleimide-based probes have been developed for selective biological fluorescence detection, particularly in diagnosing and treating medical conditions. These probes show significant promise in enhancing the precision of diagnostic techniques (Yudhistira et al., 2017).
5. In High-Temperature Resins
BDP 630/650 Maleimide is instrumental in the development of high-temperature resins. Its role in the curing process of these resins is crucial, leading to materials with enhanced properties suitable for various industrial applications (Phelan & Sung, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
BDP 630/650 maleimide is a promising tool for fluorescence lifetime related measurements due to its relatively long lifetime of the excited state . Its ability to bind to thiol groups in biomolecules opens up possibilities for its use in various research and development applications .
Relevant Papers One relevant paper is “De Novo Development of Mitochondria-Targeted Molecular Probes Targeting Pink1” by Ben-Uliel, S.F.; Zoabi, F.H.; Slavin, M.; Sibony-Benyamini, H.; Kalisman, N.; Qvit, N., published in the International Journal of Molecular Sciences in 2022 . The paper might provide more insights into the applications of BDP 630/650 maleimide.
properties
IUPAC Name |
2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BF2N4O4S/c31-30(32)35-21(7-8-22(35)18-23-9-12-25(36(23)30)26-2-1-17-41-26)6-3-20-4-10-24(11-5-20)40-19-27(37)33-15-16-34-28(38)13-14-29(34)39/h1-14,17-18H,15-16,19H2,(H,33,37)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIIPOTZFMFCQX-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCN4C(=O)C=CC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCN4C(=O)C=CC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BF2N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BDP 630/650 maleimide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




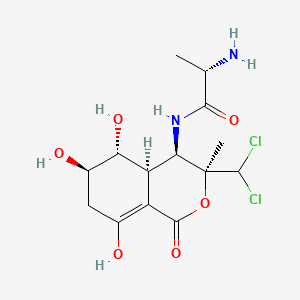
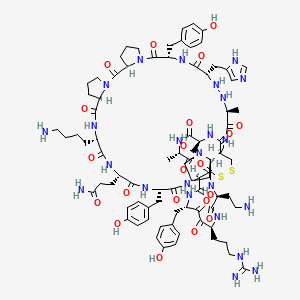
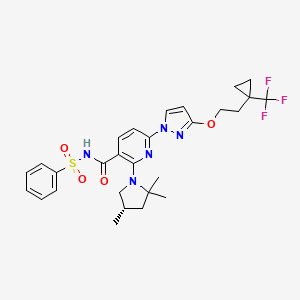
![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)

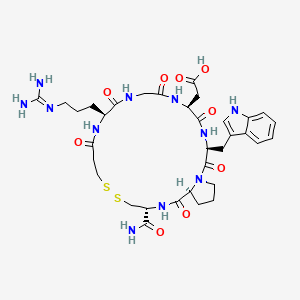

![2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B605920.png)

